molecular formula C10H14BrNOS B5882044 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide

5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide

Cat. No. B5882044
M. Wt: 276.20 g/mol
InChI Key: IJJDIXAOLNESQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BRD0705 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. These proteins are known to bind to acetylated histones and regulate gene expression. By inhibiting the BET proteins, 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide can modulate the expression of various genes and pathways, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide have been extensively studied in various preclinical studies. This compound has been shown to exhibit potent anti-inflammatory effects by modulating the expression of various pro-inflammatory cytokines. It has also been shown to exhibit anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide in lab experiments is its potent inhibitory activity against the BET family of proteins. This makes it an ideal tool for studying the role of BET proteins in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to formulate for in vivo studies.

Future Directions

There are several future directions for the research on 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide. One of the major areas of interest is its potential applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Further studies are needed to elucidate the underlying mechanisms of action and optimize its pharmacokinetic and pharmacodynamic properties. Additionally, the development of more potent and selective BET inhibitors based on the structure of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide is an area of active research.

Synthesis Methods

The synthesis of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with N-(1,1-dimethylpropyl)amine and potassium carbonate to form the desired product.

Scientific Research Applications

5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potent inhibitor of the BET family of proteins. BET proteins are known to play a critical role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.

properties

IUPAC Name

5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNOS/c1-4-10(2,3)12-9(13)7-5-6-8(11)14-7/h5-6H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJDIXAOLNESQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.